4-(2-Nitrophenyl)-2-oxobut-3-enoic acid
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Overview
Description
4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets through its nitrophenyl and oxobutenoic acid moieties. The nitro group can participate in redox reactions, while the oxobutenoic acid structure can interact with enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
2-Nitrophenylacetic acid: Shares the nitrophenyl group but differs in the acetic acid structure.
4-Nitrophenylacetic acid: Similar nitrophenyl group with a different acetic acid configuration.
2-(2-Nitrophenyl)acrylate: An intermediate in the synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.
Uniqueness: this compound is unique due to its combination of a nitrophenyl group with an oxobutenoic acid structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
(E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVOEZZTNHKES-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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